1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride
Description
1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride is a heterocyclic amine derivative characterized by a 1,3-oxazole core substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
2763779-84-4 |
|---|---|
Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(4-methyl-1,3-oxazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-3-8-5(2-6)7-4;;/h3H,2,6H2,1H3;2*1H |
InChI Key |
RZEKJBMJVJOXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 4-methyl-2-aminophenol, the oxazole ring can be formed through a cyclization reaction with a suitable aldehyde or ketone in the presence of an acid catalyst. The resulting oxazole derivative is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride involves its interaction with molecular targets in biological systems. The oxazole ring and methanamine group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride
- Structural Difference : Replaces the oxygen atom in the oxazole ring with sulfur (thiazole core).
- Applications : Widely used in kinase inhibitor development (e.g., ALK inhibitors) .
- Physical Properties : Higher molecular weight (216.69 g/mol vs. ~179.06 g/mol for the oxazole analog) and improved thermal stability .
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
- Structural Difference : Substitutes the 2-position methyl group with ethyl and introduces a methyl group at the 4-position.
- Impact : Increased steric bulk may reduce binding affinity to certain targets but enhance selectivity.
- Synthesis : Prepared via fragment-assisted design, yielding 97% purity in amorphous form .
- Molecular Weight : 176.64 g/mol (free base), lower than the dihydrochloride form of the target compound .
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride
- Structural Difference : Benzodiazole core fused with a benzene ring and fluorinated at the 4-position.
- Molecular Weight : 238.09 g/mol, significantly higher due to the fused ring system .
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
- Structural Difference : Triazole core with a butenyl substituent.
- Impact : Altered hydrogen-bonding capacity and conformational flexibility.
- Applications : Explored in click chemistry and prodrug design .
Comparative Data Table
Key Findings from Research
- Synthetic Accessibility: Oxazole derivatives are often synthesized via cyclization of α-amino ketones or via DMSO-mediated oxidation, as seen in related compounds .
- Bioactivity Trends : Thiazole analogs generally exhibit higher metabolic stability compared to oxazoles due to sulfur’s resistance to oxidative degradation .
- Solubility : Dihydrochloride salts of these amines show improved aqueous solubility (>50 mg/mL in water) compared to free bases, critical for in vivo studies .
Biological Activity
1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride, with the CAS number 2763779-84-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparative analysis with similar compounds.
Synthesis and Properties
The synthesis of this compound typically involves the cyclization of 4-methyl-2-aminophenol with suitable aldehydes or ketones to form the oxazole ring. This is followed by the introduction of the methanamine group through reactions with formaldehyde and ammonium chloride, ultimately yielding the dihydrochloride salt after treatment with hydrochloric acid.
Chemical Properties:
| Property | Value |
|---|---|
| CAS No. | 2763779-84-4 |
| Molecular Formula | C5H10Cl2N2O |
| Molecular Weight | 185.05 g/mol |
| IUPAC Name | (4-methyl-1,3-oxazol-2-yl)methanamine; dihydrochloride |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxazole ring and methanamine group can engage with enzymes and receptors, influencing numerous biochemical pathways.
Notably, studies suggest that it may act as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), which plays a crucial role in pH regulation and fluid balance in tissues. The inhibition of hCA II can lead to significant physiological changes, including alterations in bicarbonate transport and carbon dioxide regulation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity:
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives containing oxazole rings have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-methyl-1,3-oxazol-2-yl)methanamine | MCF-7 | 0.65 |
| Tamoxifen | MCF-7 | 10.38 |
| Doxorubicin | MCF-7 | 15.63 |
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in drug discovery. For example, a study highlighted its potential as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Moreover, molecular docking studies have revealed strong hydrophobic interactions between the oxazole derivatives and receptor amino acids, similar to established drugs like Tamoxifen . This suggests that modifications to the oxazole structure could enhance therapeutic profiles.
Comparative Analysis
When compared to similar compounds such as 1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride and 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride , the oxazole derivative shows unique properties that may confer distinct biological activities. The presence of the oxazole ring contributes to its reactivity and potential therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for 1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by functionalization of the methanamine group. Key steps include:
- Oxazole ring construction : Cyclization of precursors like α-haloketones with amides under controlled temperatures (80–120°C) .
- Amine functionalization : Introduction of the methanamine group via nucleophilic substitution or reductive amination, requiring precise pH control (pH 7–9) to avoid side reactions .
- Salt formation : Conversion to the dihydrochloride salt using HCl gas in anhydrous ethanol . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity (e.g., dichloromethane vs. ethyl acetate) to improve yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5) to assess purity (>98%) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) should resolve characteristic peaks: δ 2.35 (s, 3H, CH₃), 3.85 (s, 2H, CH₂NH₂), and 7.45 (s, 1H, oxazole-H) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 141.1 (free base) and 213.6 (dihydrochloride) .
Advanced Research Questions
Q. How does the compound’s stability under varying pH conditions impact its suitability for biological assays?
Stability studies reveal pH-dependent degradation:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the oxazole ring, leading to loss of activity. Use buffered solutions (pH 5–7) for in vitro assays to minimize degradation .
- Neutral to alkaline conditions (pH 7–9) : The dihydrochloride salt dissociates, reducing solubility. Adjust formulations with co-solvents like DMSO (<5%) to maintain bioavailability .
- Methodological recommendation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can researchers resolve discrepancies in NMR data during structural characterization?
Conflicting NMR signals may arise from tautomerism or residual solvents. Strategies include:
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic equilibria (e.g., keto-enol tautomers) .
- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and validate experimental data .
Q. What experimental designs are effective for evaluating the compound’s interaction with biological targets?
- Binding assays : Use surface plasmon resonance (SPR) with immobilized enzymes (e.g., NAD+ biosynthesis enzymes) to measure affinity (KD). A typical protocol includes 10 µM compound in HEPES buffer (pH 7.4) with a 120 s association phase .
- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in target cell lines (e.g., HeLa) over 24 hours .
- Contradiction management : If bioactivity varies between assays, validate purity via HPLC-MS and check for metabolite interference using LC-MS/MS .
Safety and Handling
Q. What safety protocols are essential when handling this compound in a laboratory setting?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of HCl vapors .
- Storage : Keep in airtight containers at –20°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting data in solubility studies?
Discrepancies may stem from solvent purity or measurement techniques. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
